2-(3-Ethylaziridin-2-yl)ethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethylaziridin-2-yl)ethyl benzoate is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . This compound features an aziridine ring, which is a three-membered nitrogen-containing ring, and a benzoate ester group. Aziridines are known for their high reactivity due to the ring strain, making them valuable intermediates in organic synthesis.
Preparation Methods
The synthesis of 2-(3-Ethylaziridin-2-yl)ethyl benzoate typically involves the formation of the aziridine ring followed by esterification with benzoic acid. One common method for synthesizing aziridines is through the reaction of imines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3 . The resulting aziridine can then be reacted with benzoic acid under esterification conditions to form the final product. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(3-Ethylaziridin-2-yl)ethyl benzoate undergoes various chemical reactions due to the presence of the aziridine ring and the ester group. Some common reactions include:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring, leading to ring-opening and formation of substituted amines. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions.
Scientific Research Applications
2-(3-Ethylaziridin-2-yl)ethyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Medicine: Aziridine derivatives are explored for their potential as anticancer agents due to their ability to alkylate DNA.
Mechanism of Action
The mechanism of action of 2-(3-Ethylaziridin-2-yl)ethyl benzoate involves the reactivity of the aziridine ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening and formation of reactive intermediates. These intermediates can interact with various molecular targets, such as DNA, proteins, and other biomolecules, leading to modifications and potential biological effects .
Comparison with Similar Compounds
2-(3-Ethylaziridin-2-yl)ethyl benzoate can be compared with other aziridine derivatives, such as:
N-Benzylaziridine: Similar in structure but with a benzyl group instead of an ethyl group.
2-(2-Methylaziridin-1-yl)ethyl benzoate: Similar but with a methyl group on the aziridine ring.
Aziridine-2-carboxylates: Compounds with a carboxylate group instead of a benzoate ester. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in different fields.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-(3-ethylaziridin-2-yl)ethyl benzoate |
InChI |
InChI=1S/C13H17NO2/c1-2-11-12(14-11)8-9-16-13(15)10-6-4-3-5-7-10/h3-7,11-12,14H,2,8-9H2,1H3 |
InChI Key |
XNQACXQKUXBMHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(N1)CCOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.